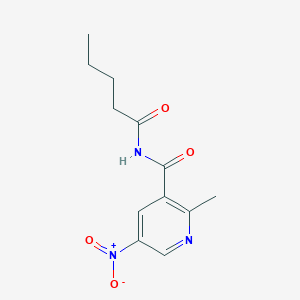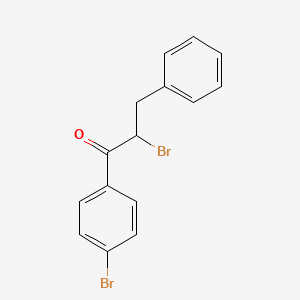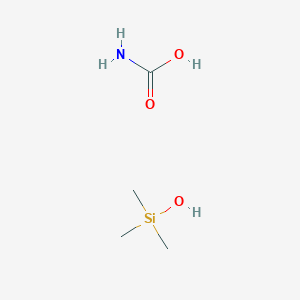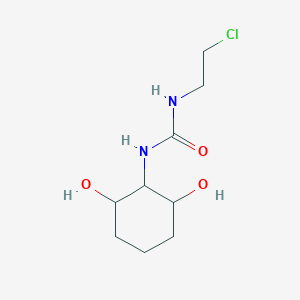
6-Indolizinecarboxylic acid, 2-(4-methylphenyl)-3-nitroso-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Indolizinecarboxylic acid, 2-(4-methylphenyl)-3-nitroso-, ethyl ester is a complex organic compound belonging to the indolizine family This compound is characterized by its unique structure, which includes an indolizine ring, a carboxylic acid group, a nitroso group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Indolizinecarboxylic acid, 2-(4-methylphenyl)-3-nitroso-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Ring: The indolizine ring can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Addition of the 4-Methylphenyl Group: The 4-methylphenyl group is added via a Friedel-Crafts alkylation reaction, using a suitable alkylating agent.
Nitrosation: The nitroso group is introduced through a nitrosation reaction, typically using nitrous acid or a nitrosating agent.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Indolizinecarboxylic acid, 2-(4-methylphenyl)-3-nitroso-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
Oxidation: Oxidation of the compound can yield oxo derivatives.
Reduction: Reduction can produce amino derivatives.
Substitution: Substitution reactions can lead to various substituted indolizine derivatives.
Scientific Research Applications
6-Indolizinecarboxylic acid, 2-(4-methylphenyl)-3-nitroso-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Indolizinecarboxylic acid, 2-(4-methylphenyl)-3-nitroso-, ethyl ester involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The indolizine ring structure allows for interactions with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Indolizine-2-carboxylic acid N’-(4-methyl-benzyl)-hydrazide
- Indolizine-2-carboxylic acid N’-propyl-hydrazide
Uniqueness
6-Indolizinecarboxylic acid, 2-(4-methylphenyl)-3-nitroso-, ethyl ester is unique due to the presence of the nitroso group and the ethyl ester group, which confer distinct chemical reactivity and biological activity compared to other indolizine derivatives. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in scientific research.
Properties
CAS No. |
59603-92-8 |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
ethyl 2-(4-methylphenyl)-3-nitrosoindolizine-6-carboxylate |
InChI |
InChI=1S/C18H16N2O3/c1-3-23-18(21)14-8-9-15-10-16(17(19-22)20(15)11-14)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3 |
InChI Key |
GFXFTMAIZBSRMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC(=C2N=O)C3=CC=C(C=C3)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)





